

# An In-depth Technical Guide to the Physicochemical Properties of (-)-Fenoxaprop-ethyl

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## Compound of Interest

Compound Name: *Fenoxaprop-ethyl, (-)-*

Cat. No.: *B038666*

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This technical guide provides a comprehensive overview of the core physicochemical properties of the levorotatory isomer of fenoxaprop-ethyl, referred to as (-)-fenoxaprop-ethyl or the S-enantiomer. This document is intended for researchers, scientists, and professionals in drug development and related fields. It is important to note that while fenoxaprop-ethyl is a chiral herbicide, the majority of commercially available data pertains to the racemic mixture or the herbicidally active R-(+)-enantiomer, fenoxaprop-P-ethyl. Data specifically for the S-(-)-enantiomer is limited, and this guide will present available information for the racemate and the R-enantiomer for comparative purposes.

## Core Physicochemical Data

The following tables summarize the key physicochemical properties of fenoxaprop-ethyl (racemic mixture) and fenoxaprop-P-ethyl (R-enantiomer). These values provide a baseline for understanding the behavior of the individual enantiomers.

Table 1: General and Physical Properties

Property	Fenoxyprop-ethyl (Racemic)	Fenoxyprop-P-ethyl (R-enantiomer)	Data Source
Molecular Formula	$C_{18}H_{16}ClNO_5$	$C_{18}H_{16}ClNO_5$	[1]
Molecular Weight	361.8 g/mol	361.8 g/mol	[1]
Physical State	Colorless to light beige solid	White to off-white crystalline solid	[1],[2]
Melting Point	84-85 °C	79-84 °C	[1],[3]
Boiling Point	Decomposes before boiling	>300 °C	[1],[3]
Vapor Pressure	$1.87 \times 10^{-4}$ mPa (20 °C)	0.11 Pa (100 °C)	[4],[2]

Table 2: Solubility and Partition Coefficients

Property	Fenoxyprop-ethyl (Racemic)	Fenoxyprop-P-ethyl (R-enantiomer)	Data Source
Water Solubility	0.9 mg/L (25 °C)	0.7 mg/L (20 °C)	[1]
Solubility in Organic Solvents	Soluble in acetone, toluene, ethyl acetate	Soluble in DMSO ( $\geq 100$ mg/mL)	[1],[3]
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	4.28	4.58	[4]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below, based on internationally recognized guidelines.

### Determination of Melting Point

The melting point is determined using the capillary method.

Protocol:

- A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, alongside a calibrated thermometer.
- The temperature is raised gradually (approximately 1-2 °C per minute) as the melting point is approached.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.,[\[5\]](#),[\[6\]](#),[\[7\]](#),[\[8\]](#)

## Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubility above  $10^{-2}$  g/L.

Protocol:

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[9\]](#),[\[10\]](#),[\[11\]](#),[\[12\]](#),[\[13\]](#)

## Determination of Vapor Pressure (OECD Guideline 104)

The dynamic (Cottrell's method) or static methods can be used.

Protocol (Dynamic Method):

- The substance is heated in a system where the pressure is controlled.
- The boiling temperature at a given pressure is measured.
- The vapor pressure at different temperatures is determined by measuring the boiling points at various pressures.
- The data is used to construct a vapor pressure curve.[\[14\]](#),[\[15\]](#),[\[16\]](#),[\[17\]](#),[\[18\]](#)

## Determination of Octanol-Water Partition Coefficient (log K<sub>ow</sub>) (OECD Guideline 107 - Shake Flask Method)

This method determines the distribution of a substance between n-octanol and water.

Protocol:

- A solution of the test substance in either n-octanol or water is prepared.
- A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (pre-saturated with each other).
- The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to separate the two phases.
- The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
- The partition coefficient (K<sub>ow</sub>) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log K<sub>ow</sub>.[\[19\]](#),[\[20\]](#),[\[21\]](#),[\[22\]](#),[\[23\]](#)

## Enantiomer Separation and Analysis (HPLC)

To analyze the individual enantiomers of fenoxaprop-ethyl, a chiral HPLC method is employed.

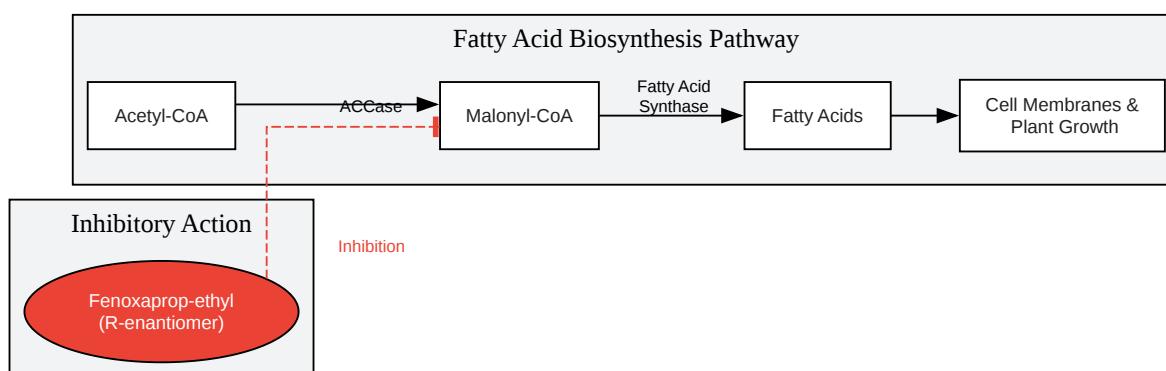
Protocol:

- A solution of the fenoxaprop-ethyl sample is prepared in a suitable solvent (e.g., acetonitrile).
- The solution is injected into an HPLC system equipped with a chiral stationary phase column.
- A mobile phase, often a mixture of solvents like isooctane and isopropanol with a chiral selector, is used to separate the enantiomers.
- The separated enantiomers are detected using a UV detector.
- The retention times and peak areas of the R-(+) and S-(-) enantiomers are used for identification and quantification.[\[24\]](#)

## Visualizations

### Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Fenoxaprop-ethyl acts as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[\[4\]](#) This enzyme catalyzes the first committed step in fatty acid biosynthesis. The R-enantiomer (fenoxaprop-P-ethyl) is the biologically active form that binds to the enzyme, leading to a disruption of lipid synthesis, which is essential for cell membrane formation and plant growth.[\[25\]](#),[\[26\]](#),[\[27\]](#),[\[28\]](#),[\[29\]](#),[\[30\]](#),[\[31\]](#)

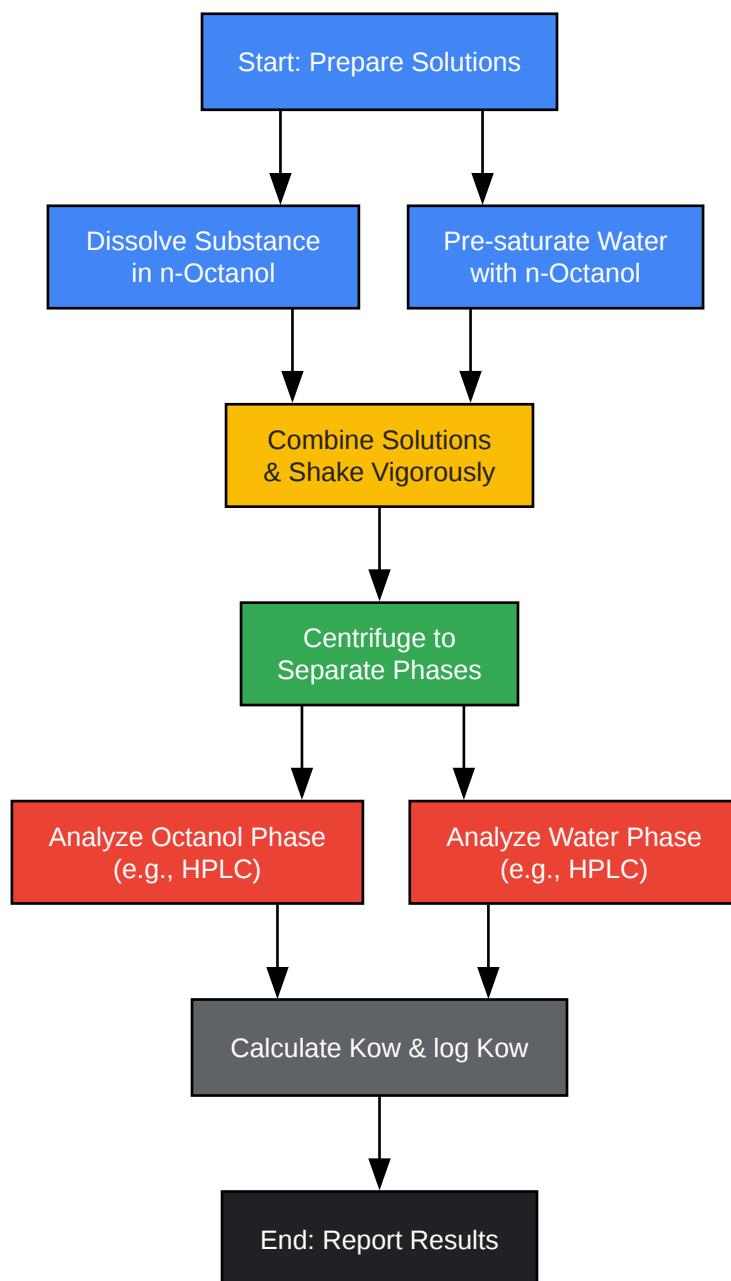


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Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fenoxaprop-ethyl.

## Experimental Workflow: Octanol-Water Partition Coefficient (Shake Flask Method)

The following diagram illustrates the key steps involved in determining the octanol-water partition coefficient using the shake flask method as described in OECD Guideline 107.



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Caption: Workflow for Kow Determination (OECD 107).

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